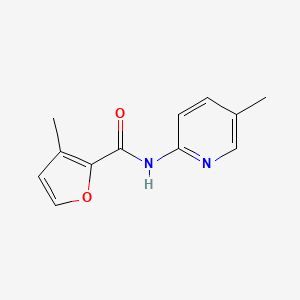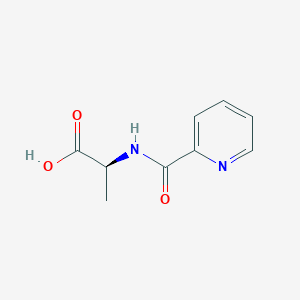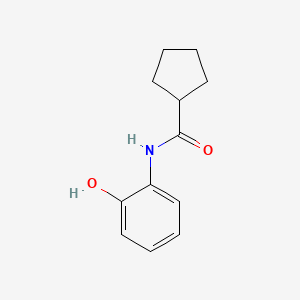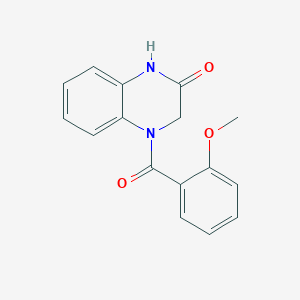
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as PF-06463922, and it is a small molecule inhibitor of the protein kinase, MAP4K4. MAP4K4 is a protein that is involved in the regulation of inflammation, and it has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves the inhibition of MAP4K4, a protein kinase that is involved in the regulation of inflammation. By inhibiting MAP4K4, the compound reduces the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in macrophages and other immune cells. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, the compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide in lab experiments is its specificity for MAP4K4. The compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of MAP4K4 in disease pathogenesis. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide. One direction is to investigate its potential therapeutic use in the treatment of cancer, diabetes, and cardiovascular disease. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of MAP4K4, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves several steps. The first step is the reaction of 5-methyl-2-pyridinemethanol with 2-furoic acid in the presence of a coupling reagent, such as EDCI or DCC, to form the corresponding ester. The ester is then converted to the carboxamide by reaction with ammonia or an amine, such as methylamine or ethylamine. The final product is obtained by purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of cardiovascular disease and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(13-7-8)14-12(15)11-9(2)5-6-16-11/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYMHRANKSPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)